molecular formula C9H11NO2 B1609947 Methyl 3-(2-Pyridyl)propanoate CAS No. 28819-26-3

Methyl 3-(2-Pyridyl)propanoate

Cat. No.: B1609947
CAS No.: 28819-26-3
M. Wt: 165.19 g/mol
InChI Key: ZPCDIGGUGPUMON-UHFFFAOYSA-N
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Description

Methyl 3-(2-Pyridyl)propanoate: is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to synthesize Methyl 3-(2-Pyridyl)propanoate involves the esterification of 3-(2-Pyridyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired ester product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(2-Pyridyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 3-(2-Pyridyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry:

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2-Pyridyl)propanoate exerts its effects depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, participating in catalytic reactions. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Ethyl 3-(2-Pyridyl)propanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(4-Pyridyl)propanoate: Similar in structure but with the pyridine ring attached at the 4-position instead of the 2-position.

Uniqueness:

    Methyl 3-(2-Pyridyl)propanoate: is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCDIGGUGPUMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434447
Record name 2-Pyridinepropanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28819-26-3
Record name 2-Pyridinepropanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11b (2.0 g, 12.3 mmol) in 41 mL dry CH3OH was treated with 10% Pd-C (100.0 mg, 5 wt %) at room temperature under a hydrogen atmosphere (balloon) (10 h). The reaction mixture was then filtered through a Celite plug, washed with EtOAc (150 mL), and concentrated in vacuo. SGC chromatotron (SiO2, 4 mm, 15-50% EtOAc/hexanes) afforded 12b (1.97 g, 2.03 g theoretical, 97%). For 12b: -1H NMR (CDCl3, 250 MHz) d 8.39 (d, 1H, J=2.1 Hz, Pyr C6-H), 7.46 (m, 1H, Pyr C4-H), 6.90-7.15 (br m, 2H, J=7.7 Hz, Pyr C3-H and C5-H), 3.51, 3.52, and 3.54 (three s, total 3H, OCH3), 2.97 (m, 2H, PyrCH2), 2.69 (m, 2H, CH2 (C=O)); 13C NMR (CDCl3, 125 MHz) d 173.2, 159.7, 149.0, 136.1, 122.7, 121.1, 51.3, 32.8, 32.5; IR (neat) nmax 3009, 2951, 1738, 1593, 1569, 1475, 1437, 1367, 1199, 1168, 1097, 1052, 1027, 992, 841, 755 cm-1. See FIG. 18a.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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